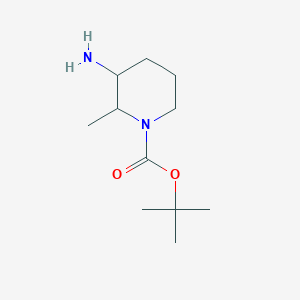

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

Description

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is a piperidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol . Its stereochemistry is specified as (2S,3R) or (2S,3S) configurations in commercial products, which are critical for enantioselective applications in drug discovery . The compound is used as a chiral building block in pharmaceutical synthesis, particularly for developing bioactive molecules. It is reported to have a purity of ≥95% and is stable under recommended storage conditions .

Properties

IUPAC Name |

tert-butyl 3-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIHBYXILBKXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392473-07-2 | |

| Record name | tert-butyl 3-amino-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate typically involves:

- Construction of the substituted piperidine ring with correct stereochemistry.

- Introduction of the amino group at the 3-position.

- Installation of the tert-butyl carbamate protecting group at the nitrogen (1-position).

- Optional stereoselective control to obtain cis- or trans-isomers.

The synthetic routes often start from simpler precursors such as substituted piperidines, aziridines, or amino acids, followed by functional group transformations and protection steps.

Preparation via Carbamate Protection and Selective Deprotection

A notable method involves the reaction of tert-butyl 3-(alkoxycarbonylamino)-2-methylpiperidine-1-carboxylate intermediates with a base to selectively remove carbamate protecting groups and yield this compound:

- Starting Material: tert-butyl 3-(alkoxycarbonylamino)-2-methylpiperidine-1-carboxylate, where the alkoxy group is a primary alkyl (e.g., ethyl, propyl).

- Reaction Conditions: Treatment with a base at 0 to 160 °C (preferably 50 to 120 °C) for 15 minutes to 12 hours (preferably 30 minutes to 5 hours).

- Mechanism: The base selectively removes the carbamate protecting group on the amino group at the 3-position, leaving the Boc group on the nitrogen at the 1-position intact.

- Monitoring: Reaction progress is monitored by gas chromatography or high-performance liquid chromatography.

- Isolation: After completion, the product is isolated by filtration, extraction, washing, and crystallization or distillation.

This method provides good yields and is industrially advantageous due to selective deprotection and simplified purification steps.

Stereoselective Synthesis Approaches

Stereochemistry is critical for biological activity. The cis isomer of this compound is often targeted. Synthetic methods include:

- Starting from Chiral Precursors: Using chiral amino acids or sulfinimines to build stereochemically defined intermediates.

- Cyclization Strategies: Radical rearrangements of aziridines or palladium-catalyzed cyclizations to form the piperidine ring with controlled stereochemistry.

- Asymmetric Catalysis: Application of asymmetric dihydroxylation or other chiral catalyst-mediated reactions to set stereocenters.

For example, cis-tert-butyl 3-amino-2-methylpiperidine-1-carboxylate has been synthesized via multi-step routes involving chiral intermediates, palladium-catalyzed allylic amination, or radical ring expansions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of amino group | Reaction of 3-(alkoxycarbonylamino)-2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) | Formation of tert-butyl 3-(alkoxycarbonylamino)-2-methylpiperidine-1-carboxylate |

| 2 | Selective deprotection | Treatment with base (e.g., sodium hydroxide or other suitable base) at 50-120 °C for 0.5-5 hours | Removal of alkoxycarbonyl group at 3-position, retention of Boc at 1-position |

| 3 | Purification | Extraction, washing, crystallization | Isolation of this compound |

This sequence allows selective removal of protecting groups to yield the desired compound with high purity and yield.

Alternative Synthetic Routes and Innovations

- Ylide Reaction Under Alkaline Conditions: A method reported for related piperidine derivatives involves ylide reactions to build the piperidine ring with improved stereoselectivity and shorter synthetic routes.

- Radical Rearrangements: Use of tri-n-butyltin hydride and AIBN to induce radical rearrangements of aziridines to piperidines, enabling ring formation with control over substitution patterns.

- Palladium-Catalyzed Cyclizations: Allylic amination and ring-closing metathesis strategies to construct substituted piperidines with defined stereochemistry.

These methods contribute to the toolbox for preparing this compound and its analogs, allowing optimization for scale, yield, and stereochemical purity.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Range | Preferred Conditions | Notes |

|---|---|---|---|

| Base for deprotection | NaOH, KOH, other bases | NaOH | Selective removal of alkoxycarbonyl group |

| Temperature | 0 – 160 °C | 50 – 120 °C | Higher temps increase rate but may cause side reactions |

| Reaction Time | 15 min – 12 h | 30 min – 5 h | Depends on temperature and base concentration |

| Monitoring | GC, HPLC | HPLC preferred | Ensures selective deprotection completion |

| Purification | Extraction, washing, crystallization | Standard organic workup | Yields high purity product |

Research Findings and Industrial Relevance

- The selective deprotection method allows efficient production of this compound with minimized side reactions and high yields, suitable for scale-up in pharmaceutical manufacturing.

- Stereoselective synthesis routes using chiral auxiliaries or catalysts provide access to enantiomerically enriched compounds, important for drug development.

- Advances in palladium-catalyzed and radical cyclization methodologies have expanded synthetic options, improving overall efficiency and selectivity.

- The compound’s protected amino functionality (Boc group) facilitates further synthetic transformations in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

TBAMPC has been investigated for its potential as a therapeutic agent, particularly in neuropharmacology. Its structure allows it to interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that TBAMPC may inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is crucial for cognitive functions .

Neuroprotective Effects

Studies have shown that TBAMPC exhibits neuroprotective properties by reducing inflammation and protecting neuronal cells from amyloid-beta-induced toxicity. In vitro experiments demonstrated its ability to lower inflammatory markers like TNF-α and IL-6, suggesting potential benefits in neurodegenerative contexts .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, TBAMPC serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical transformations, including oxidation and substitution reactions, making it valuable in the development of pharmaceuticals and specialty chemicals .

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide. |

| Substitution | Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides. |

| Reduction | Can be reduced to form secondary or primary amines using agents like lithium aluminum hydride. |

Biochemical Applications

Buffering Agent in Cell Cultures

TBAMPC has been utilized as a non-ionic organic buffering agent in biological research, particularly in cell culture systems where maintaining pH within a specific range (6-8.5) is critical for optimal cell growth and function . This application highlights its importance not only in synthetic chemistry but also in biological contexts.

Case Study 1: Neuroprotective Effects of TBAMPC

In a study examining the effects of TBAMPC on neuronal cells exposed to amyloid-beta, researchers found that treatment with TBAMPC significantly reduced cell death and inflammatory responses compared to control groups. This suggests that TBAMPC may have therapeutic potential for Alzheimer's disease treatment by mitigating neuroinflammation .

Case Study 2: Synthesis of Novel Derivatives

A recent study explored the synthesis of novel derivatives of TBAMPC through various chemical transformations. The resulting compounds were evaluated for their biological activity, demonstrating improved potency against acetylcholinesterase compared to the parent compound, indicating that modifications to the TBAMPC structure can enhance its pharmacological profile .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate

- Molecular Formula : C₁₂H₂₄N₂O₄S

- Molecular Weight : 292.39 g/mol

- Key Differences: Substituent: A methanesulfonamido (-SO₂NHCH₃) group replaces the amino (-NH₂) and methyl (-CH₃) groups at the 3-position. Reactivity: The sulfonamide is less nucleophilic than the primary amine, making it less reactive in coupling reactions but more stable under acidic conditions .

Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate

- Molecular Formula : C₂₉H₃₉N₇O₄

- Molecular Weight : 573.68 g/mol

- Key Differences: Substituent: A bulky pyrimidinyl group with nitro and dibenzylamino substituents is attached via a methylene linker. Application: Used in intermediates for kinase inhibitors due to its ability to participate in hydrogen bonding and π-π stacking . TLC Mobility: Rf = 0.56 (hexane:ethyl acetate = 2:1), indicating lower polarity compared to the target compound .

Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate

Physical Properties

Biological Activity

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 214.3 g/mol. The compound features a piperidine ring, an amino group, and a tert-butyl ester moiety, which contribute to its unique reactivity and biological interactions. The presence of the carboxylate group at the 1-position enhances its potential for various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific enzymes and receptors. The tert-butyl and amino groups allow for stable complex formation with target molecules, thereby modulating various biochemical pathways. This interaction can lead to alterations in cellular processes, making it a candidate for drug development.

Antimicrobial and Antiparasitic Effects

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various pathogens, suggesting that this compound could be explored for developing treatments for infections .

Neuroprotective Potential

The compound's structure suggests potential neuroprotective effects, particularly in conditions related to neurodegenerative diseases. Its ability to cross the blood-brain barrier may enhance its therapeutic applications in treating disorders like Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Activity : A study showed that piperidine derivatives exhibited cytotoxicity against cancer cell lines, suggesting that this compound could possess similar properties. For example, modifications in the piperidine structure led to enhanced apoptosis induction in tumor cells .

- Binding Affinity Studies : Preliminary interaction studies have indicated that this compound binds effectively to certain biological targets, which is crucial for understanding its mechanism of action. These studies are essential for elucidating how structural variations influence biological activity .

Comparative Analysis of Similar Compounds

To provide further insight into the biological activity of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate | Different stereochemistry affecting activity | |

| Trans-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate | Variation in spatial arrangement leading to distinct properties | |

| Tert-butyl 4-amino-piperidine-1-carboxylate | Altered position of amino group influencing reactivity |

This table illustrates how variations in chemical structure can significantly impact biological activities and therapeutic applications.

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate in laboratory settings?

The synthesis typically involves multi-step procedures starting from piperidine derivatives. Key steps include:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate (Boc-Cl) under basic conditions to protect the amine functionality .

- Alkylation/Functionalization : Subsequent alkylation or substitution reactions to introduce the methyl and amino groups at specific positions on the piperidine ring. For example, alkylation with methyl iodide or reductive amination may be employed .

- Purification : Recrystallization or column chromatography ensures high purity. Solvents like THF or DMF and bases such as NaH are commonly used .

Q. What spectroscopic methods are recommended for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry by analyzing proton coupling patterns and carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric consistency with the molecular formula .

- X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) refine crystal structures derived from single-crystal diffraction data .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Storage : Keep in a cool, dry, and dark environment (-20°C for long-term stability) in airtight containers to prevent moisture absorption or oxidation .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid incompatible materials like strong acids/bases .

- Disposal : Classify as hazardous waste and dispose via authorized facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

- DFT Calculations : Use higher-level density functional theory (DFT) with solvent models (e.g., PCM) to simulate NMR shifts and compare with experimental data .

- Crystallographic Validation : Resolve ambiguities by obtaining X-ray structures to confirm bond lengths, angles, and stereochemistry .

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature studies to account for conformational flexibility .

Q. What strategies can be employed to optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) for kinetic resolution or asymmetric induction .

- Chromatographic Separation : Employ chiral stationary phases (CSPs) in HPLC or SFC to isolate enantiomers .

- Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts using chiral acids/bases for selective crystallization .

Q. What experimental approaches are used to investigate the interaction of this compound with biological targets such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , , ) between the compound and immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Molecular Docking/MD Simulations : Predict binding modes using software like AutoDock or GROMACS, validated by mutagenesis studies .

- Enzyme Inhibition Assays : Monitor activity changes (e.g., IC₅₀) in target enzymes via fluorometric or colorimetric readouts .

Methodological Considerations for Data Analysis

Q. How should researchers address discrepancies in toxicity data for this compound across studies?

- Dose-Response Analysis : Conduct in vitro assays (e.g., MTT for cell viability) to establish LC₅₀/EC₅₀ values under standardized conditions .

- Metabolite Profiling : Use LC-MS to identify toxic metabolites that may explain variations in toxicity .

- Cross-Study Comparison : Normalize data for variables like solvent choice, cell lines, or exposure duration .

Q. What techniques are effective for analyzing the stability of this compound under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic/basic/neutral buffers at elevated temperatures and monitor degradation via HPLC .

- Accelerated Stability Testing : Use Q10 (Arrhenius) modeling to predict shelf life based on degradation rates at 40°C/75% RH .

- Mass Balance Analysis : Track mass loss/gain to identify degradation pathways (e.g., hydrolysis of the Boc group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.